5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be constructed through a cyclization reaction involving a suitable precursor such as an α-amino ketone and a formamide derivative.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like chloroformic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the context.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-4-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and potentially more reactive.
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid: Similar structure but without the tert-butoxycarbonyl protection, leading to different reactivity and stability.
Uniqueness
5-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides protection to the amino group during synthetic transformations. This protection allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.
Properties
CAS No. |
1446002-41-0 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)11-5-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) |
InChI Key |
CRXFWCBEFBKJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CN1C)C(=O)O |
Origin of Product |
United States |
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